molecular formula C5H12ClFN2 B3040867 1,3-Dimethyl-2-fluoroimidazolinium chloride CAS No. 245550-85-0

1,3-Dimethyl-2-fluoroimidazolinium chloride

Cat. No.: B3040867
CAS No.: 245550-85-0
M. Wt: 154.61 g/mol
InChI Key: OYGOFZNUHYUVRS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-fluoroimidazolinium chloride is a chemical compound with the molecular formula C5H10FN2.Cl and a molecular weight of 152.6 g/mol . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . This compound is known for its unique structure, which includes a fluorine atom attached to the imidazolinium ring, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of 1,3-Dimethyl-2-fluoroimidazolinium chloride typically involves the reaction of 1,3-dimethylimidazolinium with a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves scaling up the laboratory synthesis procedures while ensuring proper safety and environmental controls.

Chemical Reactions Analysis

1,3-Dimethyl-2-fluoroimidazolinium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include halides, thiols, and amines.

    Oxidation and Reduction: The imidazolinium ring can undergo oxidation and reduction reactions, leading to the formation of different products. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

    Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new compounds with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated imidazolinium compounds, while oxidation reactions can produce imidazole derivatives .

Scientific Research Applications

1,3-Dimethyl-2-fluoroimidazolinium chloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in biochemical studies to investigate the effects of fluorinated imidazolinium derivatives on biological systems. It can serve as a model compound for studying enzyme interactions and metabolic pathways.

    Medicine: While not used directly as a drug, it is employed in medicinal chemistry research to develop new pharmaceuticals with improved properties. Its fluorinated structure can enhance the bioavailability and stability of potential drug candidates.

    Industry: In industrial research, the compound is used to develop new materials with specific properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-fluoroimidazolinium chloride involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a fluorinating agent, transferring the fluorine atom to other molecules. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The exact pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

1,3-Dimethyl-2-fluoroimidazolinium chloride can be compared with other similar compounds, such as:

    1,3-Dimethylimidazolinium chloride: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    2-Fluoroimidazolinium chloride: Does not have the methyl groups, which can affect its solubility and reactivity.

    1,3-Dimethyl-2-chloroimidazolinium chloride: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of fluorine and methyl groups, which impart distinct chemical and physical properties that are valuable in various research applications .

Properties

CAS No.

245550-85-0

Molecular Formula

C5H12ClFN2

Molecular Weight

154.61 g/mol

IUPAC Name

2-fluoro-1,3-dimethylimidazolidin-1-ium;chloride

InChI

InChI=1S/C5H11FN2.ClH/c1-7-3-4-8(2)5(7)6;/h5H,3-4H2,1-2H3;1H

InChI Key

OYGOFZNUHYUVRS-UHFFFAOYSA-N

SMILES

CN1CC[N+](=C1F)C.[Cl-]

Canonical SMILES

C[NH+]1CCN(C1F)C.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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